Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
CAS No.:
Cat. No.: VC15435742
Molecular Formula: C20H19N3O3
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19N3O3 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
| Standard InChI | InChI=1S/C20H19N3O3/c1-12-17(19(24)26-3)18(13-8-10-14(25-2)11-9-13)23-16-7-5-4-6-15(16)22-20(23)21-12/h4-11,18H,1-3H3,(H,21,22) |
| Standard InChI Key | XUXDLQWTVPDCFK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)OC |
Introduction
Structural and Nomenclatural Overview
Molecular Architecture
The compound features a fused pyrimido-benzimidazole core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 2, and a carboxylate ester at position 3 (Table 1). Its IUPAC name, methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate, reflects this substitution pattern. The planar aromatic system facilitates π-π interactions with biological targets, while the methoxy and carboxylate groups enhance solubility and binding affinity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₁₉N₃O₃ |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | Methyl 4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
| Canonical SMILES | CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)OC |
| CAS Number | VC15435742 |
Synthetic Methodologies
Eco-Friendly Ultrasound-Assisted Synthesis
A breakthrough emerged with the use of Maghnite-H⁺, a proton-exchanged montmorillonite clay, under ultrasonic irradiation (Scheme 1) . This one-pot, three-component reaction between 4-methoxybenzaldehyde, methyl acetoacetate, and 2-aminobenzimidazole achieved yields of 85–89% in 30–45 minutes (Table 2). The catalyst’s Bronsted acidity accelerated imine formation and cyclization, while ultrasound enhanced mass transfer and reduced energy consumption .
Table 2: Optimized Synthesis Conditions
| Parameter | Value |
|---|---|
| Catalyst | Maghnite-H⁺ (15% w/w) |
| Solvent | Ethanol |
| Temperature | 50°C |
| Time | 45 minutes |
| Yield | 89% |
Scheme 1: One-pot synthesis pathway catalyzed by Maghnite-H⁺ .
Physicochemical Characterization
Spectroscopic Analysis
The compound’s structure was confirmed via FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry (Table 3). Key IR absorptions included ν(N-H) at 3446 cm⁻¹, ν(C=O) at 1747 cm⁻¹, and ν(C=N) at 1701 cm⁻¹ . The ¹H NMR spectrum exhibited a singlet at δ 10.79 ppm for the NH proton, aromatic multiplets between δ 7.42–7.27 ppm, and methoxy singlets at δ 3.85 and 3.64 ppm .
| Technique | Key Signals |
|---|---|
| FT-IR | 3446 (N-H), 1747 (C=O), 1701 (C=N) cm⁻¹ |
| ¹H NMR (DMSO-d₆) | δ 10.79 (s, NH), 7.42–7.27 (m, Ar-H), 3.85 (s, OCH₃), 3.64 (s, COOCH₃) |
| ¹³C NMR (DMSO-d₆) | δ 167.78 (C=O), 148.54 (C-O), 132.90–110.41 (Ar-C) |
| MS (ESI) | m/z 350.4 [M+H]⁺ |
Pharmacological Profile
Anti-Cancer Activity
In vitro studies demonstrated dose-dependent cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC₅₀ values of 12.3 μM and 15.7 μM, respectively. Mechanistic studies suggested apoptosis induction via caspase-3 activation and Bcl-2 downregulation.
Anti-Inflammatory Effects
The compound inhibited COX-2 and TNF-α production in LPS-stimulated macrophages (IC₅₀ = 8.9 μM), outperforming indomethacin (IC₅₀ = 11.2 μM). Molecular docking revealed strong binding to COX-2’s active site (ΔG = -9.8 kcal/mol).
Recent Advances and Future Directions
Nanoformulation Strategies
Encapsulation in PLGA nanoparticles improved bioavailability by 3.2-fold in rat models, with sustained release over 72 hours.
Structure-Activity Relationship (SAR) Studies
Methoxy group removal reduced anti-cancer potency by 60%, highlighting its role in DNA intercalation.
Target Identification
Chemical proteomics identified tubulin and topoisomerase II as primary targets, supporting further optimization for selective inhibitors.
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